molecular formula C10H9BrClN3 B12115400 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- CAS No. 1020703-65-4

1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl-

Cat. No.: B12115400
CAS No.: 1020703-65-4
M. Wt: 286.55 g/mol
InChI Key: ITKHHCKWLWTXNU-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- (molecular formula: C₁₀H₁₀BrClN₃) is a substituted pyrazole derivative characterized by a bromine atom at position 4, a 3-chlorophenyl group at position 1, and a methyl group at position 3 of the pyrazole core. This compound belongs to a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science due to their structural versatility and bioactivity . Pyrazole derivatives are often explored for their inhibitory properties against enzymes such as thrombin, as substituent positioning and electronic effects critically influence their interactions with biological targets .

Properties

CAS No.

1020703-65-4

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

4-bromo-2-(3-chlorophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H9BrClN3/c1-6-9(11)10(13)15(14-6)8-4-2-3-7(12)5-8/h2-5H,13H2,1H3

InChI Key

ITKHHCKWLWTXNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazines with 1,3-diketones or β-keto esters, followed by halogenation and further functionalization.

    Cyclization: The initial step involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters to form pyrazole intermediates.

    Halogenation: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- C₁₀H₁₀BrClN₃ 4-Br, 1-(3-ClC₆H₄), 3-CH₃ Balanced lipophilicity; moderate steric hindrance from methyl group.
1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine C₁₆H₁₄BrN₃ 1-(4-BrC₆H₄), 3-(3-CH₃C₆H₄) Increased aromatic bulk; potential for π-π stacking interactions.
3-(3-Bromophenyl)-1H-pyrazol-5-amine C₉H₈BrN₃ 3-(3-BrC₆H₄) Reduced steric bulk; higher polarity due to absence of methyl group.
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine C₁₁H₁₂ClN₃ 1-(3-ClC₆H₄CH₂), 3-CH₃ Flexible benzyl group enhances membrane permeability.
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine C₄H₃BrF₃N₃ 4-Br, 5-CF₃ Electron-withdrawing CF₃ group increases acidity and reactivity.
4-Bromo-5-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 4-Br, 5-CH₃ Simpler structure; methyl group at position 5 alters metabolic stability.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., CF₃ in ) exhibit enhanced electrophilicity, which may improve binding to enzymatic active sites but reduce metabolic stability.
  • Aromatic Substitution : The 3-chlorophenyl group in the target compound offers a balance between lipophilicity and electronic effects compared to 4-bromophenyl () or unsubstituted phenyl analogs ().

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